![molecular formula C12H21NO5 B13153454 (2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group, a tert-butyl group, and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid typically involves multiple steps:
Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentane to form the hydroxycyclopentyl group.
Coupling with Amino Acid: The hydroxycyclopentyl intermediate is then coupled with an amino acid derivative under specific conditions to form the desired compound. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced waste. These systems allow for the continuous flow of reactants through a series of microreactors, enabling efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The hydroxycyclopentyl group and the amino acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A compound with a similar structure but lacking the (S)-configuration.
Uniqueness
The uniqueness of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid lies in its specific stereochemistry and the presence of both a hydroxycyclopentyl group and a tert-butyl group
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
(2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)9(10(15)16)13-11(17)18-8-6-4-5-7(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8-,9-/m1/s1 |
Clave InChI |
GVSXRUZUUNBCKM-IWSPIJDZSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1CCC[C@H]1O |
SMILES canónico |
CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



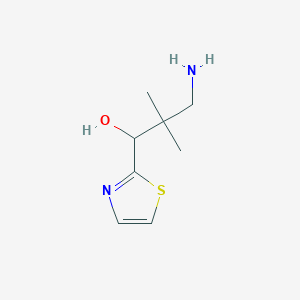
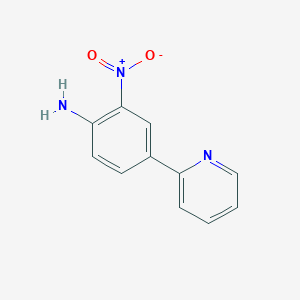
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
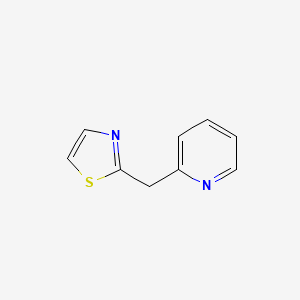
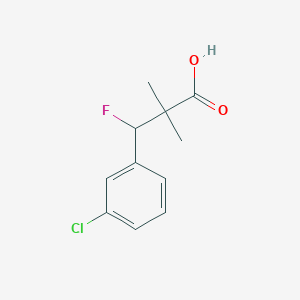


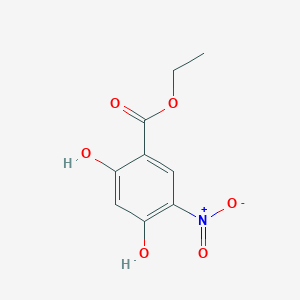
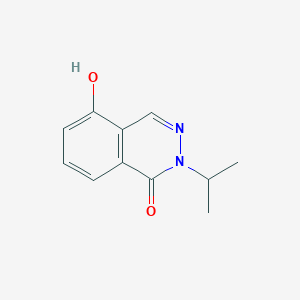
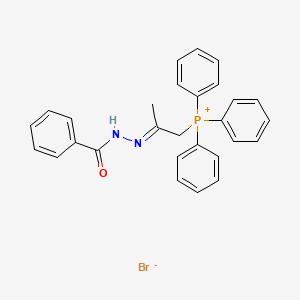
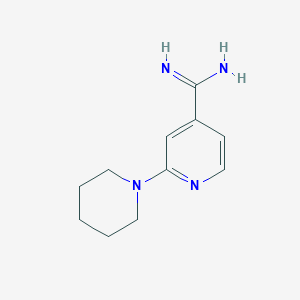

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
